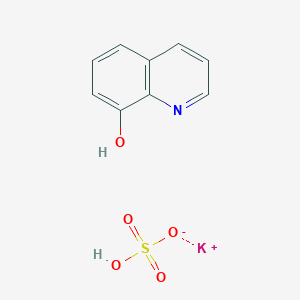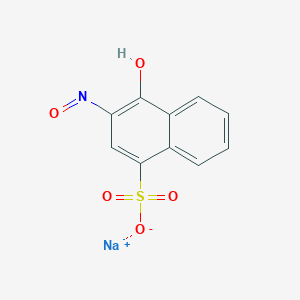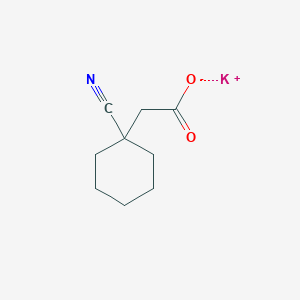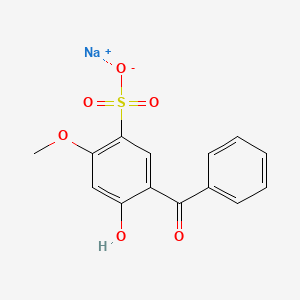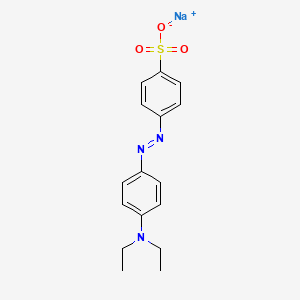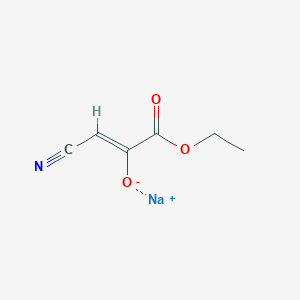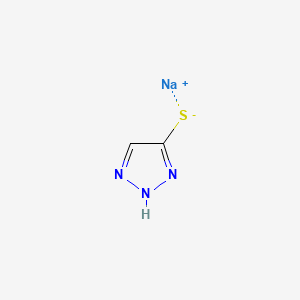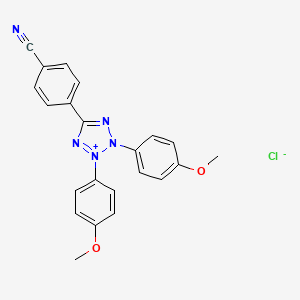
2,3-双(4-甲氧基苯基)-5-(4-氰基苯基)四唑鎓氯化物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Bis(4-methoxyphenyl)-5-(4-cyanophenyl)tetrazolium Chloride (BCT) is a tetrazolium compound used in scientific research and laboratory experiments. BCT is a water-soluble, light-sensitive compound that is used as a redox indicator and is widely used in biochemical and physiological research. BCT is a yellowish-orange powder that is used to measure the activity of enzymes, detect changes in the levels of metabolites, and measure the concentration of oxygen in cells. BCT is also used to detect the presence of oxidoreductases, as well as to detect cell viability and the presence of oxygen in cells.
科学研究应用
Biocompatibility and Cytotoxicity Studies
Studies have investigated the biocompatibility of various materials by using related tetrazolium salts. For instance, a study by Kang et al. (2013) evaluated the biocompatibility of mineral trioxide aggregate mixed with hydration accelerators, using a related tetrazolium salt assay to examine cytotoxicity in MG-63 cells. This demonstrates the utility of tetrazolium salts in assessing cell viability and toxicity in various materials (Kang et al., 2013).
False-Positive Results in Assays
Funk et al. (2007) highlighted how serum albumin can lead to false-positive results in assays using tetrazolium salts like XTT and MTT. This study shows the importance of understanding the interactions between assay components and biological substances, which is relevant for the accurate interpretation of tetrazolium salt-based assays (Funk et al., 2007).
Electrochemical Reduction and Compatibility
The electrochemical reduction of similar compounds has been explored in various contexts. For example, Gorodetsky et al. (2004) discussed the reduction of an imidazolium cation to produce a nucleophilic carbene, showing the potential for using related compounds in electrochemical applications (Gorodetsky et al., 2004).
Measurement of Respiratory Activity
McCluskey et al. (2005) evaluated new-generation tetrazolium salts for measuring respiratory activity in activated sludge microorganisms. Such studies indicate the role of tetrazolium salts in environmental microbiology and wastewater treatment applications (McCluskey et al., 2005).
Ion-Associated Complexes
Research by Gavazov et al. (2008) on ion-associated complexes involving vanadium(V) chelates and methoxybis(tetrazolium) cations reflects the use of tetrazolium salts in analytical chemistry and extraction studies (Gavazov et al., 2008).
Microbial Growth Measurement
Gabrielson et al. (2002) evaluated redox indicators, including tetrazolium salts, for quantifying microbial growth. This highlights the application of tetrazolium salts in microbiology, particularly in growth and viability assays (Gabrielson et al., 2002).
Synthesis and Properties
Rui (2010) reported on the synthesis of a highly water-soluble tetrazolium salt and its potential as a redox indicator in cell activity tests. Such studies indicate the evolving synthesis and application of tetrazolium salts in biological assays (Rui, 2010).
Studies on Candida Growth and Metabolism
Kuhn et al. (2003) examined the use and limitations of the XTT assay in studies of Candida growth and metabolism. This research provides insights into the specific applications and potential limitations of tetrazolium salts in fungal biology (Kuhn et al., 2003).
属性
IUPAC Name |
4-[2,3-bis(4-methoxyphenyl)tetrazol-2-ium-5-yl]benzonitrile;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N5O2.ClH/c1-28-20-11-7-18(8-12-20)26-24-22(17-5-3-16(15-23)4-6-17)25-27(26)19-9-13-21(29-2)14-10-19;/h3-14H,1-2H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMGZHHFVGWWGM-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2N=C(N=[N+]2C3=CC=C(C=C3)OC)C4=CC=C(C=C4)C#N.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Bis(4-methoxyphenyl)-5-(4-cyanophenyl)tetrazolium Chloride | |
CAS RN |
151390-91-9 |
Source


|
| Record name | 2,3-Bis(4-methoxyphenyl)-5-(4-cyanophenyl)tetrazolium Chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

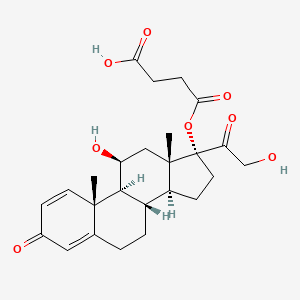
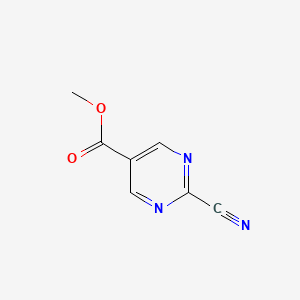
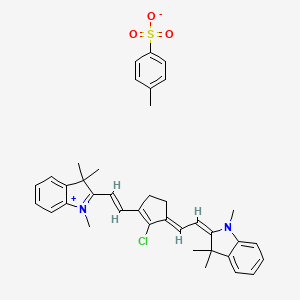
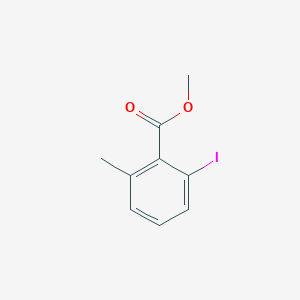
![1-propyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B1371522.png)
